5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one 5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16530320
InChI: InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2
SMILES:
Molecular Formula: C21H22O10
Molecular Weight: 434.4 g/mol

5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one

CAS No.:

Cat. No.: VC16530320

Molecular Formula: C21H22O10

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one -

Specification

Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
IUPAC Name 5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2
Standard InChI Key KSDSYIXRWHRPMN-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one, reflects its hybrid structure combining a chroman-4-one core with a glycosylated phenyl group . Its molecular formula is C21H22O10, corresponding to a molecular weight of 434.4 g/mol . The canonical SMILES notation, C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O, encodes its stereochemistry, highlighting the tetrahydropyran ring (oxane), hydroxyl groups, and chromone system .

Structural Classification

Taxonomically, this molecule belongs to phenylpropanoids and polyketides > flavonoids > flavonoid glycosides > flavonoid O-glycosides . Its architecture features:

  • A chroman-4-one scaffold with hydroxyl groups at C5 and C7 positions.

  • A β-D-glucopyranosyl unit (tetrahydropyran derivative) linked via an ether bond to the para position of the phenyl group.

  • Multiple hydroxyl and hydroxymethyl substituents contributing to high polarity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area166.00 Ų
XLogP0.60
H-Bond Donors6
H-Bond Acceptors10
Rotatable Bonds4

Synthesis and Stability

Synthetic Pathways

Though no direct synthesis protocols are documented for this compound, analogous flavonoid glycosides are typically synthesized via:

  • Glycosylation of flavonoid aglycones using protected sugar donors under Koenigs-Knorr conditions.

  • Enzymatic catalysis leveraging glycosyltransferases for stereoselective sugar attachment .
    The presence of multiple hydroxyl groups necessitates protective strategies (e.g., acetyl or benzyl groups) to prevent undesired side reactions during synthesis.

Stability Considerations

The compound’s stability is influenced by:

  • pH-dependent hydrolysis: Glycosidic bonds may cleave under acidic or alkaline conditions, releasing the aglycone .

  • Oxidative degradation: Catechol moieties (adjacent hydroxyl groups) are prone to oxidation, particularly in the presence of metal ions or light.
    Stabilization strategies could include lyophilization, antioxidant additives, or encapsulation in nanocarriers .

Predicted Pharmacokinetic and Toxicological Profiles

ADMET Properties

Computational models (admetSAR 2.0) predict the following properties :

Table 2: Key ADMET Predictions

ParameterPredictionProbability
Human Intestinal AbsorptionLow51.16%
Oral BioavailabilityHigh88.57%
Blood-Brain Barrier PenetrationModerate77.50%
CYP3A4 SubstrateYes59.60%
HepatotoxicityLow Risk77.50%
Ames MutagenicityNegative59.00%

Toxicity Risks

Notable predictions include:

  • Reproductive toxicity: 72.22% probability, likely due to estrogen receptor binding (64.22% probability) .

  • Mitochondrial toxicity: 51.25% risk, suggesting potential interference with electron transport chains .

  • Acute oral toxicity: Class III (40.45% probability), indicating moderate toxicity requiring doses >500 mg/kg .

Biological Significance and Mechanistic Insights

Anti-Inflammatory Activity

Molecular docking simulations propose inhibition of COX-2 and LOX-5 enzymes through hydrogen bonding with catalytic residues . The glucosyl moiety may enhance solubility, improving bioavailability at inflammation sites.

Anticancer Mechanisms

Though untested for this specific compound, structurally related flavonoids exhibit:

  • Pro-apoptotic effects via Bcl-2/Bax ratio modulation .

  • Cell cycle arrest in G2/M phase by CDK1 inhibition .

  • Angiogenesis suppression through VEGF receptor blockade.

Research Gaps and Future Directions

Priority Research Areas

  • Synthetic Optimization: Develop regioselective glycosylation methods to improve yield.

  • In Vivo Pharmacokinetics: Investigate absorption, distribution, and metabolism using radiolabeled analogs .

  • Target Identification: Employ CRISPR-Cas9 screens to map cellular targets .

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